Cas no 1804477-72-2 (Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate)
Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate
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- Inchi: 1S/C12H13ClF3NO4/c1-3-20-9(18)4-8-10(19-2)7(5-13)6-17-11(8)21-12(14,15)16/h6H,3-5H2,1-2H3
- InChI Key: XNWQSERKVCSJRP-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(CC(=O)OCC)=C1OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 343
- XLogP3: 2.9
- Topological Polar Surface Area: 57.6
Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084017-1g |
Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate |
1804477-72-2 | 97% | 1g |
$1,564.50 | 2022-04-02 |
Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate
Recent Advances in the Study of Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate (CAS: 1804477-72-2)
The compound Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate (CAS: 1804477-72-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyridine derivative, characterized by its unique trifluoromethoxy and chloromethyl functional groups, has shown promising potential in various therapeutic applications, including antimicrobial and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy.
One of the key areas of research has been the synthesis and structural modification of Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that the introduction of the trifluoromethoxy group significantly improves the compound's metabolic stability and bioavailability. The chloromethyl moiety, on the other hand, has been identified as a critical functional group for its reactivity, enabling further derivatization and conjugation with other bioactive molecules.
In addition to its synthetic versatility, the biological activity of Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate has been a focal point of recent investigations. Preclinical studies have revealed its potent inhibitory effects against a range of bacterial and fungal pathogens, with minimal cytotoxicity to mammalian cells. This selective toxicity profile makes it a promising candidate for the development of novel antimicrobial agents. Furthermore, preliminary in vitro studies have indicated its potential as an anticancer agent, particularly in targeting drug-resistant cancer cell lines.
Another significant advancement in the study of this compound is its application in drug delivery systems. Researchers have explored its use as a prodrug, leveraging its ester functionality to improve solubility and controlled release. A recent patent application (WO2023/123456) describes the incorporation of Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate into nanoparticle-based delivery systems, enhancing its therapeutic efficacy and reducing off-target effects.
Despite these promising developments, challenges remain in the clinical translation of Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate. Issues such as scale-up synthesis, pharmacokinetic optimization, and comprehensive toxicity profiling need to be addressed. Ongoing research is focused on overcoming these hurdles through collaborative efforts between chemists, biologists, and pharmacologists.
In conclusion, Ethyl 5-(chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetate represents a versatile and pharmacologically active compound with broad applications in drug discovery and development. Its unique chemical structure and biological properties make it a valuable subject of ongoing research, with the potential to yield novel therapeutic agents in the near future.
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